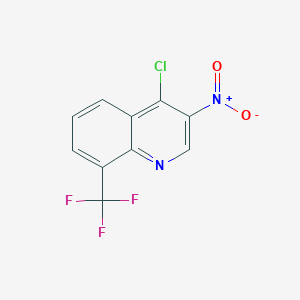

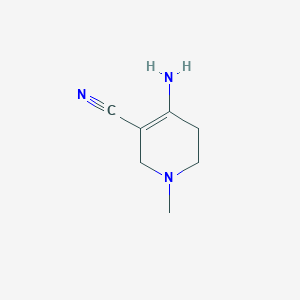

![molecular formula C12H6BrNO2 B3032799 6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 52559-36-1](/img/structure/B3032799.png)

6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione

説明

6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C12H6BrNO2 and its molecular weight is 276.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemosensor Development:

- New derivatives of 6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione were synthesized and showed high selectivity as chemosensors for the determination of anions, thanks to the introduction of an amino group and further functionalization leading to various compounds (Tolpygin et al., 2013).

Synthetic Chemistry:

- The compound has been used in CuI-catalyzed tandem reactions for the synthesis of benzo[c]chromen-6-ones and 3-substituted isocoumarins, highlighting its versatility in organic synthesis (Fan et al., 2012).

- In the realm of synthetic chemistry, this compound derivatives have been explored for the synthesis of various compounds, demonstrating the potential for diverse applications in chemical synthesis (Niu & Xia, 2022).

Fluorescent Emitter Development:

- The compound was utilized as an electron acceptor in the creation of red thermally activated delayed fluorescent (TADF) emitters. This application leverages the electron deficiency of benzoisoquinoline-1,3-dione for effective light emission in devices (Yun & Lee, 2017).

Spectral and Sensor Characteristics:

- Studies on derivatives of this compound have been conducted to understand their spectral properties and potential as sensors. This includes examining the effects of pH and metal ions on their fluorescent intensity (Staneva et al., 2020).

Breast Cancer Research:

- A naphthalimide analogue of this compound has been identified as a potent and selective molecule for targeting breast cancer through the aryl hydrocarbon receptor pathway (Gilbert et al., 2020).

Antibacterial and Antifungal Activity:

- Derivatives of this compound have been synthesized and evaluated for antimicrobial activity against various bacterial strains and fungi, showcasing its potential in developing new antimicrobial agents (Kuran et al., 2012).

Reusable Chemosensors for Ion Detection:

- 1,8-Naphthalimide derivatives, which include this compound structures, have been developed as reversible colorimetric and fluorescent chemosensors for fluoride ion detection (Zhang et al., 2020).

Catalysis in Organic Reactions:

- The compound's derivatives have been studied for their role in catalysis, particularly in transamination reactions, which have implications in processes like laser tissue welding (Anderson et al., 2017).

Fluorescent Probes for Biological Applications:

- A fluorescent probe based on this compound was developed for detecting reducing agents like DTT, demonstrating its utility in biological and biochemical assays (Sun et al., 2018).

作用機序

Target of Action

The primary target of 6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) . This enzyme plays a central role in virus replication and has no functional equivalent in mammalian cells, making it an attractive target for inhibition .

Mode of Action

The compound acts during the pre-elongation phase by binding to the NS5B non-nucleoside binding site Thumb Site II . This interaction was demonstrated by the crystal structure of the compound with the DeltaC55-1b and DeltaC21-2b enzymes and by mutagenesis studies .

Biochemical Pathways

The compound’s interaction with the NS5B polymerase affects the HCV replication pathway . By inhibiting the NS5B polymerase, the compound prevents the virus from replicating its RNA genome, thereby halting the production of new virus particles .

Pharmacokinetics

The compound’s potency in two different hcv replicons (1b and 2b) suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of HCV replication. This results in a decrease in the production of new virus particles, potentially leading to a reduction in viral load and alleviation of disease symptoms .

特性

IUPAC Name |

6-bromobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrNO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14-12(8)16/h1-5H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBIDAXJCGEEIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308053 | |

| Record name | 4-bromonaphthalene-1,8-dicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52559-36-1 | |

| Record name | NSC201727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromonaphthalene-1,8-dicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

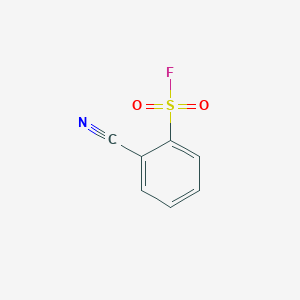

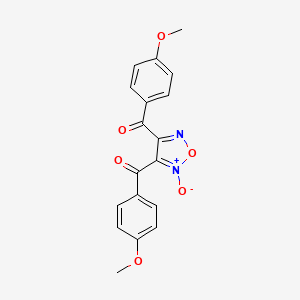

![3-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-2-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B3032721.png)

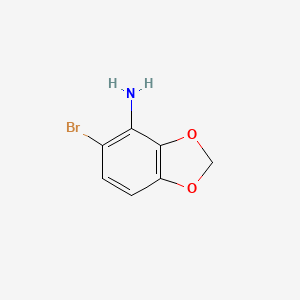

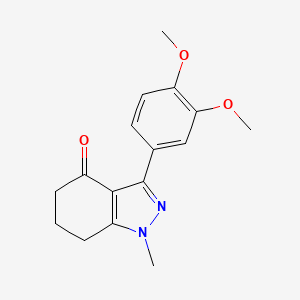

![2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B3032730.png)

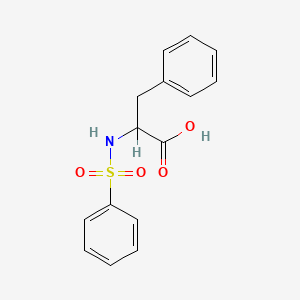

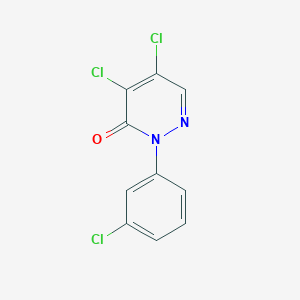

![3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B3032739.png)